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The Cellular Journey of INCB054828: A Technical Guide to Uptake and Metabolism

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Wilmington, DE – **INCB054828**, known commercially as pemigatinib, is a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3. Its efficacy in treating specific cancers, particularly those with FGFR genetic alterations, is underpinned by its cellular uptake and metabolic profile. This technical guide provides an in-depth analysis of these core aspects for researchers, scientists, and drug development professionals.

Abstract

INCB054828 (pemigatinib) is a targeted therapy that has demonstrated significant clinical activity in patients with cancers harboring fibroblast growth factor receptor (FGFR) alterations. Understanding its cellular uptake and metabolism is critical for optimizing its therapeutic use and developing next-generation inhibitors. This document synthesizes preclinical data to provide a comprehensive overview of how **INCB054828** enters cells, engages its target, and is subsequently metabolized. Key findings indicate that **INCB054828** possesses favorable permeability and is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system.

Cellular Uptake

The ability of **INCB054828** to reach its intracellular targets is a key determinant of its anti-tumor activity. Preclinical studies have characterized its permeability using in vitro models.



Data on Cellular Permeability

In vitro studies utilizing Caco-2 cell monolayers, a standard model for predicting intestinal drug absorption, have demonstrated that **INCB054828** has moderate to high permeability[1].

Parameter	Value	Assay System
Apparent Permeability (Papp) A to B	16.5 x 10-6 cm/s	Caco-2 cells
Efflux Ratio	0.8	Caco-2 cells

Table 1: In Vitro Permeability of INCB054828

Experimental Protocol: Caco-2 Permeability Assay

The permeability of **INCB054828** was assessed using the Caco-2 cell monolayer model. Caco-2 cells were seeded on Transwell inserts and allowed to differentiate for 21 days to form a confluent monolayer. The integrity of the monolayer was confirmed by measuring the transepithelial electrical resistance (TEER). **INCB054828** was then added to the apical (A) side, and its transport to the basolateral (B) side was measured over time. Samples were taken from both compartments at various time points and analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the compound. The apparent permeability coefficient (Papp) was calculated using the following formula:

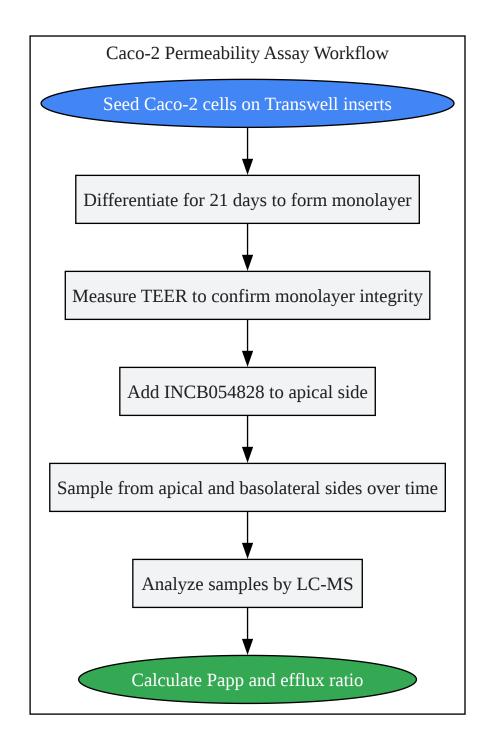
Papp = (dQ/dt) / (A * C0)

Where:

- dQ/dt is the rate of drug transport across the monolayer
- A is the surface area of the filter
- C0 is the initial concentration of the drug in the apical compartment

The efflux ratio was calculated by dividing the Papp in the B-to-A direction by the Papp in the A-to-B direction.





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Caco-2 Permeability Assay Workflow

Metabolism



The metabolic fate of **INCB054828** is a crucial factor influencing its pharmacokinetic profile and potential for drug-drug interactions. In vitro studies have identified the primary enzyme responsible for its metabolism.

Primary Metabolic Pathway

Pemigatinib is predominantly metabolized by the CYP3A4 enzyme in vitro[2][3].

Data on Metabolic Stability and CYP Inhibition

In vitro studies using human liver microsomes have shown that **INCB054828** has moderate metabolic stability[1]. Furthermore, the compound exhibited a low potential for inhibiting major cytochrome P450 isoforms at clinically relevant concentrations[1].

Parameter	Value	Assay System
Metabolic Stability (t1/2)	48 minutes	Human Liver Microsomes
CYP Isoform Inhibition (IC50)	> 25 μM	CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4

Table 2: In Vitro Metabolic Properties of INCB054828

Experimental Protocol: Metabolic Stability Assay

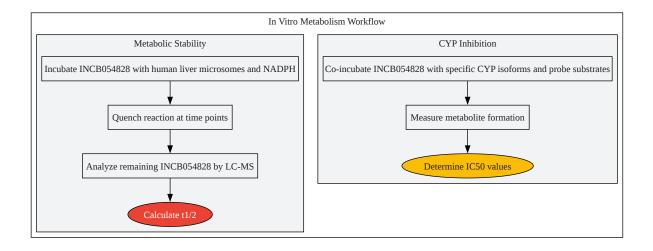
The metabolic stability of **INCB054828** was determined by incubating the compound with human liver microsomes in the presence of NADPH, a necessary cofactor for CYP enzyme activity. The reaction was initiated by the addition of NADPH and quenched at various time points with a cold organic solvent. The remaining concentration of **INCB054828** was quantified by LC-MS. The half-life (t1/2) was then calculated from the rate of disappearance of the parent compound.

Experimental Protocol: CYP Inhibition Assay

The potential of **INCB054828** to inhibit major CYP isoforms was evaluated using a panel of recombinant human CYP enzymes and isoform-specific probe substrates. **INCB054828** was co-incubated with each CYP isoform and its respective substrate. The rate of metabolite formation was measured and compared to a control incubation without the inhibitor. The IC50



value, the concentration of **INCB054828** that causes 50% inhibition of the enzyme activity, was then determined.



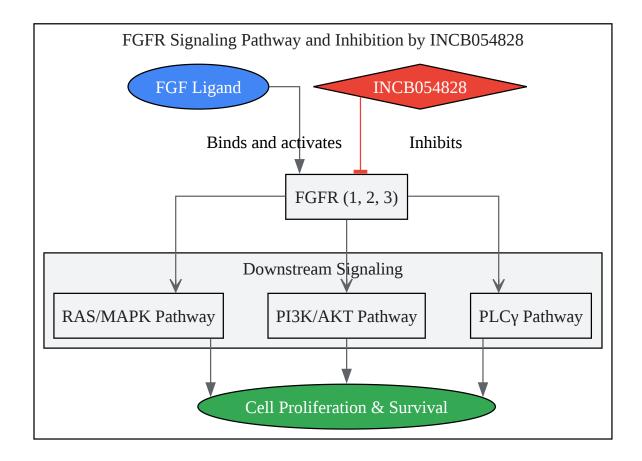
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In Vitro Metabolism Experimental Workflow

Mechanism of Action and Signaling Pathway

INCB054828 is a kinase inhibitor that targets FGFRs 1, 2, and 3.[2][4] In cancer cells with activating FGFR genetic alterations, constitutive signaling through these receptors drives cell proliferation and survival.[5] **INCB054828** binds to the ATP-binding pocket of the FGFR kinase domain, preventing receptor autophosphorylation and the activation of downstream signaling pathways.[6] Key pathways inhibited by **INCB054828** include the RAS/MAPK, PI3K/AKT, and PLCy pathways.[6][7]





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FGFR Signaling and INCB054828 Inhibition

Conclusion

INCB054828 (pemigatinib) demonstrates a favorable preclinical profile with moderate to high cellular permeability and moderate metabolic stability, primarily through CYP3A4. Its potent and selective inhibition of FGFR signaling provides a strong rationale for its clinical efficacy in FGFR-driven malignancies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to further understand and build upon the therapeutic potential of **INCB054828**.

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